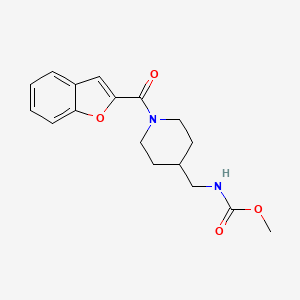

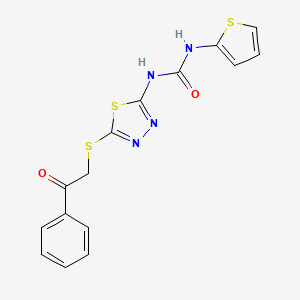

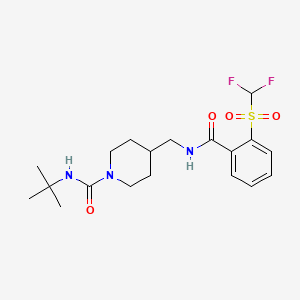

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticonvulsant Activity

Research on new hybrid compounds derived from propanamides and butanamides, closely related to the structure of N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, has demonstrated potential anticonvulsant activity. These compounds, incorporating fragments of known antiepileptic drugs (AEDs), showed broad spectra of activity across preclinical seizure models, suggesting a promising avenue for the development of new AEDs with improved safety profiles (Kamiński et al., 2015).

Synthetic Methodologies

The novel synthetic approaches for the production of di- and mono-oxalamides, featuring this compound-like structures, have been developed. These methodologies provide efficient routes to a variety of oxalamide derivatives, which could have applications in drug design and development, showcasing the versatility of these chemical frameworks in medicinal chemistry (Mamedov et al., 2016).

Polyamine Catabolism in Cancer Therapy

A study on polyamine analogues similar to this compound revealed their role in inducing programmed cell death (PCD) through polyamine catabolism. This mechanism highlights the therapeutic potential of such compounds in selectively targeting cancer cells, opening new pathways for cancer treatment (Ha et al., 1997).

Orexin Receptors and Sleep Regulation

Investigations into the role of orexin receptors in sleep regulation have identified compounds structurally related to this compound as potent modulators. These findings contribute to our understanding of sleep mechanisms and offer potential targets for treating sleep disorders (Dugovic et al., 2009).

Binding Mechanism to α1A-Adrenoceptor

A study on the binding mechanism of N-phenylpiperazine derivatives to α1A-adrenoceptor, which shares structural similarities with this compound, sheds light on the potential of these compounds in treating cardiovascular diseases. This research provides valuable insights into the development of new therapeutic agents targeting the α1A-adrenoceptor (Zhao et al., 2015).

Orientations Futures

The future directions for research on “N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” and related compounds could include further investigation of their anti-inflammatory activities , exploration of their potential applications in the treatment of diseases, and detailed studies of their physical and chemical properties.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact withacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

Based on the structural similarity to other compounds, it may inhibit ache and buche, thereby increasing the concentration of acetylcholine in the synaptic cleft . This could potentially enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease.

Biochemical Pathways

The compound likely affects the cholinergic pathway by inhibiting AChE and BuChE. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic neurotransmission could potentially improve cognitive function .

Result of Action

The inhibition of AChE and BuChE by this compound could lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission . This could result in improved cognitive function, particularly in conditions characterized by impaired cholinergic neurotransmission, such as Alzheimer’s disease.

Propriétés

IUPAC Name |

N-ethyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-2-18-16(22)17(23)19-9-6-10-20-11-13-21(14-12-20)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLWCJUBFSKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

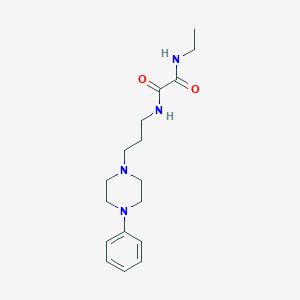

![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)

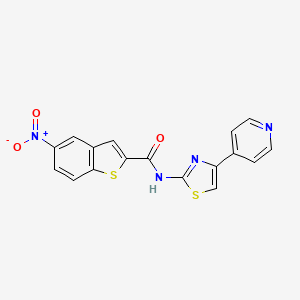

![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)